molecular formula C23H29ClFN3O4 B012094 Cisapride CAS No. 104860-73-3

Cisapride

Cat. No.: B012094
CAS No.: 104860-73-3
M. Wt: 465.9 g/mol
InChI Key: DCSUBABJRXZOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cisapride (C₂₃H₂₉ClFN₃O₄) is a serotonin 5-HT₄ receptor agonist initially developed as a prokinetic agent to treat gastrointestinal (GI) motility disorders such as gastroesophageal reflux disease (GERD) and gastroparesis . It enhances gastric emptying by stimulating acetylcholine release in the myenteric plexus, improving antropyloroduodenal coordination and duodenal contraction propagation . Unlike dopamine antagonists (e.g., metoclopramide), this compound lacks central nervous system (CNS) effects due to its inability to cross the blood-brain barrier .

However, this compound was withdrawn from most markets in 2000 due to its high affinity for the human ether-à-go-go-related gene (hERG) potassium channel, which causes QT interval prolongation and ventricular arrhythmias . Its pharmacokinetics are developmentally dependent, with reduced clearance in neonates and infants due to immature cytochrome P450 3A4 (CYP3A4) activity .

Preparation Methods

Historical Context and Early Synthetic Approaches

The initial synthesis of cisapride, as described in European Patent EP0076530 and subsequent works by Van Daele et al., relied on coupling cis-4-amino-3-methoxy-1-piperidine-carboxylic acid ethyl ester with 4-amino-5-chloro-2-methoxybenzoic acid . This method introduced the critical cis-stereochemistry early in the synthesis, avoiding the challenging separation of cis and trans isomers in later stages. However, early processes faced limitations in stereochemical purity, often yielding racemic mixtures requiring costly chromatographic separations .

A pivotal advancement emerged with the use of reductive amination strategies. For example, Janssen et al. demonstrated the synthesis of tritiated this compound by reductive amination of 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone with benzylamine under tritium, followed by catalytic debenzylation and amidation . While effective for isotopic labeling, this method highlighted the broader challenge of minimizing trans-stereoisomer formation during industrial-scale production .

Contemporary Stereoselective Synthesis Methods

Acid Addition Salt Crystallization for Cis-Isomer Enrichment

A breakthrough in this compound synthesis came with the development of acid addition salt crystallization to enrich the cis-stereoisomer. As detailed in US Patent 6,218,542, this method involves converting intermediates like 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinamine (I-1) into acid addition salts (e.g., nitrate or hydrochloride), which preferentially crystallize in the cis-configuration . For instance, treating compound I-1 with nitric acid in n-butanol or methyl isobutyl ketone (MIK) yields salts with cis/trans ratios exceeding 98:2 (Table 1) .

Table 1: Cis/Trans Isomer Ratios Achieved via Acid Addition Salt Crystallization

AcidSolventCis/Trans RatioYield (%)
Nitric Acidn-Butanol98:285
Nitric AcidMIK99:178
Hydrochloric AcidMIK97:382

This approach resolves the industrial challenge of trans-isomer contamination, as crystallization selectively precipitates the desired cis-form, bypassing costly isomer separation steps .

Reductive Amination and Mixed Anhydride Coupling

Modern large-scale synthesis employs reductive amination of 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone (1) with benzylamine, followed by catalytic debenzylation to yield the key intermediate I-1 . Subsequent amidation with 4-amino-5-chloro-2-methoxybenzoic acid’s mixed anhydride (formed using ethyl chloroformate) completes the synthesis (Scheme 1) :

1-[3-(4-Fluorophenoxy)propyl]-3-methoxy-4-piperidinoneReductive AminationI-1AmidationThis compound\text{1-[3-(4-Fluorophenoxy)propyl]-3-methoxy-4-piperidinone} \xrightarrow{\text{Reductive Amination}} \text{I-1} \xrightarrow{\text{Amidation}} \text{this compound}

Scheme 1: Simplified synthetic route to this compound via reductive amination and amidation .

Critical to this process is the choice of solvent (e.g., tert-butyl methyl ether, tetrahydrofuran) and reaction temperature (60–75°C), which optimize yield while preserving stereochemical integrity .

Industrial-Scale Production Challenges and Mitigation Strategies

Trans-Isomer Contamination and Its Impact

Even minor trans-isomer formation (<2%) during intermediate synthesis can necessitate extensive purification, increasing production costs . The trans-isomer, pharmacologically inactive, arises from incomplete stereochemical control during reductive amination or acid salt crystallization . Industrial processes address this by:

  • Optimizing Crystallization Conditions: Seeding with cis-enriched crystals and controlling cooling rates (e.g., gradual cooling from 45°C to 0°C) enhance cis-selectivity .

  • Solvent Selection: Polar aprotic solvents like MIK improve salt solubility differentials, favoring cis-isomer precipitation .

Case Study: Nitric Acid-Mediated Enrichment

In a representative procedure (Embodiment 2 of CN1233240A), 50 g of intermediate I-1 dissolved in isobutyl ketone is treated with 65% nitric acid at ≤45°C . Seeding at 30°C initiates crystallization, followed by cooling to 0°C to yield 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinamine nitrate with 98:2 cis/trans ratio . Subsequent basification with NaOH liberates the free base, retaining stereochemical purity for amidation .

Advanced Purification and Analytical Techniques

Chromatographic and Spectroscopic Quality Control

While crystallization reduces trans-isomer content, final API batches undergo HPLC analysis to verify cis-purity ≥99% . Mass spectrometry and 1H NMR^1\text{H NMR} further confirm structural integrity, particularly the cis-orientation of methoxy and aryl groups on the piperidine ring .

Environmental and Cost Considerations

Recent patents emphasize solvent recycling (e.g., toluene recovery via distillation) and catalytic debenzylation using Pd/C under hydrogen, reducing heavy metal waste . These modifications align with green chemistry principles without compromising yield (>80%) .

Scientific Research Applications

Gastrointestinal Disorders

Cisapride's primary application remains in the treatment of gastrointestinal disorders. It enhances motility through the stimulation of 5-HT4 receptors, which increases peristalsis and improves gastric emptying.

  • Gastroesophageal Reflux Disease (GERD) : this compound was widely used for GERD due to its ability to increase lower esophageal sphincter pressure and improve esophageal motility, thus reducing reflux episodes .
  • Gastroparesis : Studies have shown that this compound can alleviate symptoms of gastroparesis by enhancing gastric emptying rates .

Diabetes Management

Recent research has unveiled this compound's potential role in managing diabetes through its effects on glucose metabolism.

  • Hypoglycemia Induction : A study indicated that this compound could induce hypoglycemia by increasing insulin secretion via the inhibition of KCNH6 potassium channels in pancreatic β-cells. This effect was particularly noted when administered alongside tolbutamide, suggesting a synergistic effect on insulin secretion .
  • Improved Insulin Sensitivity : Long-term administration of this compound in animal models demonstrated significant reductions in blood glucose levels and enhanced insulin sensitivity, indicating its potential as an adjunct therapy in diabetes management .

Off-label Uses

This compound has been utilized off-label for various conditions beyond its approved indications:

  • Functional Dyspepsia : Some clinicians prescribe this compound for functional dyspepsia due to its motility-enhancing properties .
  • Constipation : It has been employed to treat constipation-predominant irritable bowel syndrome (IBS) due to its ability to promote intestinal transit .

Research Studies and Findings

Numerous studies have investigated this compound's mechanisms and effects:

Study FocusFindings
Effect on Lower Esophageal Sphincter PressureThis compound significantly increases resting lower esophageal sphincter pressure, aiding in GERD management .
Glucose MetabolismThis compound enhances glucose-stimulated insulin secretion in wild-type mice but not in KCNH6 knockout models, highlighting its mechanism of action .
Safety ProfileDespite its therapeutic benefits, this compound is associated with risks such as cardiac arrhythmias, leading to its withdrawal from many markets .

Comparison with Similar Compounds

5-HT₄ Receptor Agonists

Tegaserod

  • Mechanism : Partial 5-HT₄ agonist with additional affinity for 5-HT₁ and 5-HT₂ receptors .
  • Efficacy : Less potent than cisapride in enhancing gastric motility but effective for chronic constipation.

Prucalopride

  • Efficacy : Comparable to this compound in accelerating colonic transit; approved for chronic constipation.
  • Safety: No QT prolongation risk, making it safer than this compound .

RS67506 and Zacopride

  • Efficacy : In vitro studies show RS67506 and Zacopride enhance intestinal contractions but are less potent than this compound (this compound > RS67506 > Zacopride in contraction amplitude) .
  • Mechanism : RS67506’s effects are abolished by 5-HT₄ antagonists, confirming target specificity .

Mosapride

  • Structural Difference : Shorter methylene linker compared to this compound’s propyl chain .
  • Safety : Reduced hERG blockade (2% inhibition reduction in F656A mutant vs. 80% for this compound) due to weaker interactions with Phe656 residues .

Dopamine Receptor Antagonists

Metoclopramide

  • Mechanism : Dopamine D₂ antagonist with 5-HT₃ agonist and 5-HT₄ partial agonist activity .
  • Efficacy : Slower onset and less effective than this compound in reducing GERD symptoms .

Domperidone

  • Mechanism : Peripheral D₂ antagonist without CNS penetration .
  • Efficacy : Less effective than this compound in healing esophagitis .
  • Safety : Linked to hyperprolactinemia but lower arrhythmia risk than this compound .

Structural and Pharmacokinetic Differences

Parameter This compound Mosapride Tegaserod
hERG IC₅₀ 3.5 µM >10 µM N/A
CYP Metabolism CYP3A4 CYP3A4/CYP2C19 CYP3A4
Half-Life 7–10 hours 2 hours 6–9 hours
QT Prolongation High risk Low risk Moderate risk

Key Research Findings

hERG Blockade :

  • This compound’s long propyl linker allows deep penetration into the hERG channel’s hydrophobic pocket, forming strong interactions with Phe656 residues. Mosapride’s shorter linker reduces this interaction, lowering cardiotoxicity .
  • In silico studies show this compound derivatives with truncated alkyl chains retain 5-HT₄ affinity while minimizing hERG blockade (e.g., this compound-D11 variant) .

Developmental Pharmacokinetics :

  • This compound clearance (CL/F) in infants (0.45 L·h⁻¹·kg⁻¹) is 50% lower than in adults due to immature CYP3A4, increasing overdose risk .

Q & A

Basic Research Questions

Q. What experimental models (in vitro vs. in vivo) are most appropriate for studying Cisapride’s prokinetic mechanisms?

  • Methodological Answer : Begin with in vitro assays (e.g., isolated guinea pig ileum ) to assess receptor binding affinity (5-HT₄ agonism) and dose-response relationships. Validate findings using in vivo models like canine gastric motility studies, ensuring alignment with pharmacokinetic parameters (e.g., bioavailability, half-life). Discrepancies between models should be analyzed via Bland-Altman plots or regression analysis to quantify translational relevance .

Q. How can researchers standardize protocols for this compound’s cardiac risk assessment across preclinical studies?

  • Methodological Answer : Adopt the hERG channel inhibition assay (IC₅₀ values) as a baseline . Supplement with telemetry in conscious animals (e.g., dogs) to monitor QT prolongation under varying metabolic conditions. Use the ICH S7B guidelines for harmonizing data collection, ensuring cross-study comparability via standardized reporting of voltage-clamp parameters and statistical power calculations .

Q. What are the key considerations for designing dose-ranging studies of this compound in rodent models?

  • Methodological Answer : Use a factorial design to test multiple doses (e.g., 0.1–10 mg/kg) and administration routes (oral vs. intravenous). Include positive controls (e.g., metoclopramide) and negative controls (vehicle-only). Apply ANOVA with post-hoc Tukey tests to compare gastric emptying rates across groups, adjusting for inter-subject variability using mixed-effects models .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in pediatric populations be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis with PRISMA guidelines to aggregate randomized controlled trials (RCTs). Use subgroup analysis to stratify by age, comorbidities (e.g., gastroesophageal reflux disease), and CYP3A4 polymorphism status. Quantify heterogeneity via I² statistics and address publication bias using funnel plots . If contradictions persist, propose a consensus Delphi method with pediatric pharmacologists to refine inclusion criteria for future RCTs .

Q. What computational strategies are effective for predicting this compound-drug interactions (DDIs) mediated by CYP3A4 inhibition?

  • Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) with in vitro-in vivo extrapolation (IVIVE). Parameterize models using hepatic microsomal data (CYP3A4 Km and Vmax) and simulate DDIs under co-administration scenarios (e.g., erythromycin). Validate predictions against clinical DDI studies using ROC curve analysis to assess sensitivity/specificity .

Q. How can researchers optimize this compound’s therapeutic window using novel drug delivery systems (e.g., nanoparticles)?

  • Methodological Answer : Employ a quality-by-design (QbD) framework to test polymeric nanoparticles (e.g., PLGA) for sustained release. Use response surface methodology (RSM) to optimize particle size, encapsulation efficiency, and burst release. Validate in vivo using pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with both prokinetic efficacy (via MRI-based gastric motility) and hERG inhibition thresholds .

Q. Contradiction Analysis & Reproducibility

Q. What statistical approaches address variability in this compound’s prokinetic effects across species?

  • Methodological Answer : Apply meta-regression to analyze species-specific covariates (e.g., gastric pH, CYP3A4 expression levels). Use random-effects models to account for between-study variance. For irreproducible findings, conduct sensitivity analyses excluding outliers and report standardized effect sizes (Cohen’s d) with 95% confidence intervals .

Q. How can researchers ensure reproducibility in this compound studies given historical discrepancies in cardiac safety data?

  • Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw electrophysiology data (e.g., hERG patch-clamp recordings) in repositories like Zenodo with detailed metadata (voltage protocols, temperature). Use electronic lab notebooks (ELNs) to document experimental conditions, enabling independent replication .

Q. Ethical & Regulatory Considerations

Q. What frameworks guide ethical preclinical testing of this compound analogs with reduced cardiac risk?

  • Methodological Answer : Follow the ARRIVE 2.0 guidelines for animal studies, emphasizing sample size justification, randomization, and blinded outcome assessment. For analogs, perform safety pharmacology core battery tests (ICH S7A/B) and submit data to regulatory agencies (e.g., EMA) for parallel scientific advice .

Properties

Key on ui mechanism of action

Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel.

CAS No.

104860-73-3

Molecular Formula

C23H29ClFN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)

InChI Key

DCSUBABJRXZOMT-UHFFFAOYSA-N

SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Color/Form

White to slightly biege powde

Key on ui other cas no.

81098-60-4

solubility

Sparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Synonyms

4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
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Synthesis routes and methods II

Procedure details

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COC1CN(CCCOc2ccc(F)cc2)CCC1N
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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